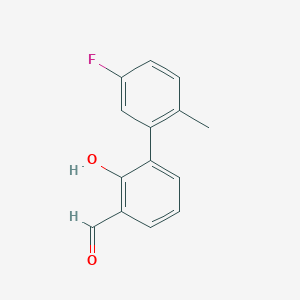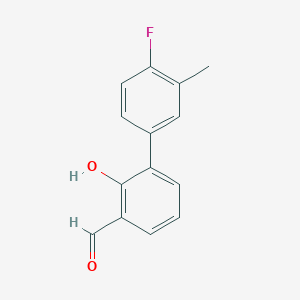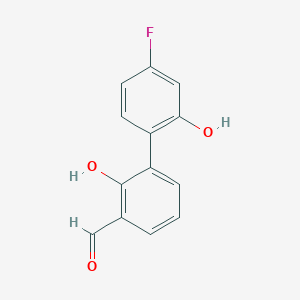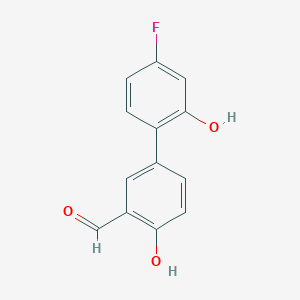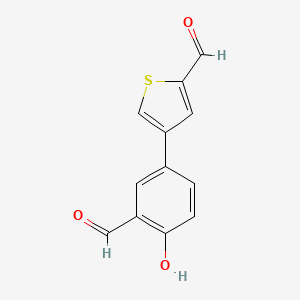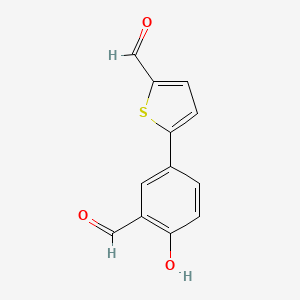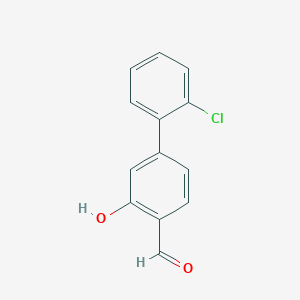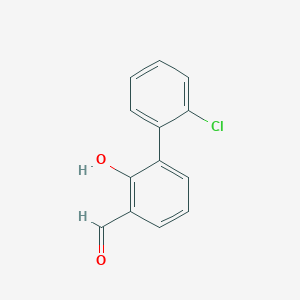
6-(2-Chlorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chlorophenyl)-2-formylphenol, 95% (CFPF) is a chemical compound with a wide range of applications in the scientific research and laboratory setting. This compound is a derivative of phenol, and is a colorless solid with a slight odor. CFPF is used in various research applications, including organic synthesis, biochemical research, and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
6-(2-Chlorophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research, including organic synthesis, biochemical research, and pharmacological studies. 6-(2-Chlorophenyl)-2-formylphenol, 95% has been used in the synthesis of various compounds, including 2-chlorobenzoylphenol, 2-chlorobenzaldehyde, and 2-chlorobenzoyl chloride. 6-(2-Chlorophenyl)-2-formylphenol, 95% has also been used in the study of various biochemical processes and pathways, such as the production of reactive oxygen species and the activation of enzymes. In addition, 6-(2-Chlorophenyl)-2-formylphenol, 95% has been used in pharmacological studies to investigate the potential effects of various drugs on the body.
Wirkmechanismus
The mechanism of action of 6-(2-Chlorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that 6-(2-Chlorophenyl)-2-formylphenol, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, 6-(2-Chlorophenyl)-2-formylphenol, 95% may act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Chlorophenyl)-2-formylphenol, 95% have not been extensively studied. However, it is believed that 6-(2-Chlorophenyl)-2-formylphenol, 95% may have anti-inflammatory and antioxidant effects. In addition, 6-(2-Chlorophenyl)-2-formylphenol, 95% may have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2-Chlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. 6-(2-Chlorophenyl)-2-formylphenol, 95% is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, 6-(2-Chlorophenyl)-2-formylphenol, 95% is water soluble and has a low melting point, making it easy to handle and store. However, 6-(2-Chlorophenyl)-2-formylphenol, 95% may be difficult to synthesize in large quantities, and it may be difficult to purify.
Zukünftige Richtungen
There are several potential future directions for research on 6-(2-Chlorophenyl)-2-formylphenol, 95%. One potential direction is to investigate the biochemical and physiological effects of 6-(2-Chlorophenyl)-2-formylphenol, 95% in more detail. This could include studying the effects of 6-(2-Chlorophenyl)-2-formylphenol, 95% on various enzymes and pathways, as well as investigating the potential therapeutic effects of 6-(2-Chlorophenyl)-2-formylphenol, 95%. Another potential direction is to develop more efficient methods for synthesizing and purifying 6-(2-Chlorophenyl)-2-formylphenol, 95%. Finally, further research could be conducted to investigate the potential applications of 6-(2-Chlorophenyl)-2-formylphenol, 95% in various fields, such as drug development and organic synthesis.
Synthesemethoden
6-(2-Chlorophenyl)-2-formylphenol, 95% can be synthesized in a few different ways. One method involves the reaction of phenol with 2-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction produces the desired product, 6-(2-Chlorophenyl)-2-formylphenol, 95%, as well as 2-chlorobenzoylphenol as a byproduct. Another method involves the reaction of 2-chlorobenzaldehyde and phenol in the presence of a base such as potassium hydroxide. This reaction produces 6-(2-Chlorophenyl)-2-formylphenol, 95% as the desired product, as well as 2-chlorobenzoylphenol as a byproduct.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-15)13(11)16/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHIOAOJVPNGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685119 |
Source


|
| Record name | 2'-Chloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258636-38-2 |
Source


|
| Record name | 2'-Chloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



